3-Bromo-2-fluoro-5-iodobenzoic acid (CAS 1992023-57-0) is a highly functionalized, tri-halogenated benzoic acid derivative designed for advanced pharmaceutical and agrochemical library synthesis. Featuring three distinct carbon-halogen bonds (C-I, C-Br, and C-F) alongside a carboxylic acid directing group, this building block provides strict orthogonal reactivity. It is primarily procured by medicinal chemistry and process development teams to execute sequential, site-selective cross-coupling and substitution reactions, notably in the synthesis of complex kinase inhibitors (such as FGFR4 inhibitors) and benzamide-based therapeutics [1]. The compound serves as a critical starting material where precise regiocontrol and late-stage functionalization are non-negotiable for process efficiency.
Attempting to substitute 3-bromo-2-fluoro-5-iodobenzoic acid with simpler analogs, such as 3,5-dibromo-2-fluorobenzoic acid or 2-fluoro-5-iodobenzoic acid, fundamentally compromises synthetic flexibility and process efficiency. Symmetrical di-bromo analogs lack the thermodynamic differentiation required for high-yield, site-selective mono-coupling, forcing chemists into statistical mixtures that require costly, yield-destroying chromatographic separations [1]. Conversely, omitting the fluorine atom (e.g., using 3-bromo-5-iodobenzoic acid) alters the pKa of the benzoic acid, removes the critical electron-withdrawing effect that activates the ring for specific coupling trajectories, and eliminates a key structural feature often required for the metabolic stability and conformational locking of the final active pharmaceutical ingredient (API) [2].
The primary procurement driver for 3-bromo-2-fluoro-5-iodobenzoic acid is the ~15 kcal/mol bond dissociation energy difference between its C-I (~65 kcal/mol) and C-Br (~80 kcal/mol) bonds. This thermodynamic gap permits highly selective functionalization at the C5 (iodine) position—such as copper-catalyzed hydroxylation or palladium-catalyzed Suzuki coupling—while preserving the C3 (bromine) position for subsequent, independent derivatization [1]. In contrast, using 3,5-dibromo-2-fluorobenzoic acid results in statistical mixtures of mono- and di-coupled products, typically reducing the desired mono-adduct yield to under 50% and requiring extensive purification.
| Evidence Dimension | Regioselective Mono-Coupling Yield (C5 position) |
| Target Compound Data | >95% selectivity for C5 substitution (C-I bond activation) |
| Comparator Or Baseline | 3,5-dibromo-2-fluorobenzoic acid (<50% mono-coupling yield due to competitive C3/C5 reactivity) |
| Quantified Difference | >45% absolute increase in regioselective yield |
| Conditions | Standard Pd- or Cu-catalyzed cross-coupling conditions at controlled temperatures |
Eliminates the need for complex separation of structural isomers, directly reducing downstream API manufacturing costs and precursor waste.
The inclusion of the fluorine atom at the C2 position provides a dual advantage over the non-fluorinated analog, 3-bromo-5-iodobenzoic acid. The strongly electron-withdrawing fluorine inductively lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity for amide bond formation under standard coupling conditions (e.g., using HATU or T3P). Furthermore, in medicinal chemistry applications such as FGFR4 inhibitor development, the C2-fluorine blocks metabolic oxidation at that site and forces a specific conformational twist in the resulting benzamide, which is critical for target binding [1].
| Evidence Dimension | Carboxylic Acid Reactivity and API Conformational Control |
| Target Compound Data | Enhanced amidation kinetics and strict conformational locking via C2-F steric/electronic effects |
| Comparator Or Baseline | 3-bromo-5-iodobenzoic acid (slower amidation, lacks conformational locking) |
| Quantified Difference | ~1.0-1.5 unit pKa reduction; enables specific target binding conformations |
| Conditions | Amide coupling using T3P/DIPEA or HATU in polar aprotic solvents |
Ensures high-yielding amide library generation while embedding a critical metabolic and conformational safeguard directly into the scaffold.
After the initial functionalization of the C5 iodine, the remaining C3 bromine in the 3-bromo-2-fluoro-5-substituted intermediate exhibits excellent reactivity for Miyaura borylation. Patent literature demonstrates that the C3-Br bond can be smoothly converted to a boronic ester (e.g., using bis(pinacolato)diboron) with high conversion rates, setting up a second orthogonal Suzuki coupling [1]. If a chloro-analog (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid) were used, the higher C-Cl bond energy (~96 kcal/mol) would demand significantly harsher borylation conditions, risking degradation of the previously installed C5 functional group.
| Evidence Dimension | Secondary Borylation Reactivity (C3 position) |
| Target Compound Data | High conversion at standard Pd-catalyzed borylation temperatures (80-100°C) |
| Comparator Or Baseline | 3-chloro-2-fluoro-5-iodobenzoic acid (requires >120°C or specialized ligands for C-Cl activation) |
| Quantified Difference | ~20-40°C reduction in required reaction temperature for secondary coupling |
| Conditions | Pd(dppf)Cl2 catalyzed reaction with B2pin2 in 1,4-dioxane |
Allows for mild, late-stage functionalization, protecting sensitive functional groups installed during the first synthetic step.
Procured for synthesizing complex bicyclic heterocycles and benzamides, such as FGFR4 inhibitors, where sequential C5 and C3 functionalization is required to build the active pharmacophore without isomeric contamination [1].
The distinct reactivity of the C-I bond allows for the selective insertion of radiolabels or fluorophores under mild conditions, while the remaining C-Br bond serves as a reliable handle to attach the probe to a biological targeting moiety [2].
Utilized in developing next-generation crop protection agents where the tri-halogenated pattern provides essential handles for multi-part assembly, while the C-F bond imparts necessary metabolic resistance in the final product [1].